molecular formula C11H14N4 B5810430 5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine

5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine

Cat. No. B5810430
M. Wt: 202.26 g/mol
InChI Key: OMMLCDXEYXHSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine, also known as MPI-0479605, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has shown promising results in various scientific research studies due to its unique chemical properties and mechanisms of action. In

Mechanism of Action

The mechanism of action of 5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine involves the inhibition of various enzymes and receptors. This molecule has been shown to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels in the brain. This inhibition leads to an increase in cAMP and cGMP levels, which in turn leads to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This molecule has been shown to improve cognitive function and memory in animal models. Additionally, this molecule has been shown to have anti-inflammatory effects and may be a potential candidate for the treatment of inflammatory diseases. Furthermore, this molecule has been shown to have anti-cancer effects and may be a potential candidate for the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine in lab experiments is its unique chemical properties and mechanisms of action. This molecule has been extensively studied and has shown promising results in various scientific research studies. Additionally, this molecule has been shown to have low toxicity and can be easily synthesized using the Suzuki-Miyaura cross-coupling reaction. However, one of the major limitations of using this molecule in lab experiments is its limited solubility in aqueous solutions, which may limit its application in certain experiments.

Future Directions

There are several future directions for the study of 5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine. One potential direction is the development of more efficient synthesis methods for this molecule. Additionally, further studies are needed to fully understand the mechanisms of action of this molecule and its potential therapeutic applications. Furthermore, the development of novel drug delivery systems may enhance the efficacy and bioavailability of this molecule in vivo. Finally, the exploration of the potential side effects and toxicity of this molecule is necessary for its safe and effective use in therapeutic applications.
Conclusion:
This compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has shown promising results in various scientific research studies due to its unique chemical properties and mechanisms of action. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further studies are needed to fully understand the potential therapeutic applications of this molecule and to develop more efficient synthesis methods and novel drug delivery systems.

Synthesis Methods

The synthesis of 5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine has been extensively studied in various research studies. One of the most commonly used methods for synthesizing this molecule is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. This method has been shown to be efficient and reliable for the synthesis of this compound.

Scientific Research Applications

5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine has been extensively studied for its potential therapeutic applications. This molecule has been shown to have inhibitory effects on various enzymes and receptors, making it a potential candidate for the treatment of various diseases. Some of the most promising therapeutic applications of this molecule include the treatment of cancer, inflammation, and neurological disorders.

properties

IUPAC Name

5-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-6-7-4-2-3-5-8(7)9-10(12)14-15-11(9)13-6/h2-5H2,1H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMLCDXEYXHSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C3=C1CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327854
Record name 5-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659529
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

361534-91-0
Record name 5-methyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-c]isoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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